molecular formula C10H9NO2 B1323183 5-Methoxyquinolin-4-ol CAS No. 643069-43-6

5-Methoxyquinolin-4-ol

Cat. No.: B1323183
CAS No.: 643069-43-6
M. Wt: 175.18 g/mol
InChI Key: ZXGXDLPJGJQNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyquinolin-4-ol is a chemical compound with the molecular formula C10H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-5-methoxybenzaldehyde and aniline.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroquinoline derivatives.

    Substitution: The methoxy group at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products:

    Oxidation: Quinolin-4-one derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-Methoxyquinolin-4-ol is a heterocyclic compound that has garnered attention in various scientific fields due to its diverse applications, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Its derivatives have shown promise as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), an enzyme implicated in various cancers. The mechanism involves binding to the enzyme’s active site, preventing histone methylation and thereby reactivating tumor suppressor genes.

Case Study: Anticancer Activity

Recent studies have demonstrated significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM)
A549 (Lung Cancer)5
HeLa (Cervical Cancer)10
MCF7 (Breast Cancer)15

These results indicate that this compound exhibits considerable potential as an anticancer therapeutic agent .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages. The following table summarizes findings from these studies:

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha250150
IL-6300180
IL-1β200100

These results suggest that this compound may have therapeutic potential for treating inflammatory conditions.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding its effects on cancer-related pathways. It has been shown to induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.

Case Study: Mechanism of Action

Inhibition of specific enzymes leads to apoptosis through various pathways, including those involving caspases and Bcl-2 family proteins. This research highlights its dual role as both an inhibitor and a potential therapeutic agent .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block for synthesizing more complex heterocyclic compounds, which are essential in developing dyes, pigments, and advanced materials. Its unique properties make it suitable for applications in chemical sensors and other industrial processes.

Summary of Findings

The diverse applications of this compound underscore its significance in scientific research and industry. Its potential as an anticancer agent, anti-inflammatory compound, and enzyme inhibitor positions it as a critical focus for ongoing research.

Mechanism of Action

The mechanism of action of 5-Methoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in the methylation of histone proteins. By inhibiting EZH2, this compound can modulate gene expression and potentially exert anticancer effects .

Comparison with Similar Compounds

    4-Hydroxyquinoline: Another quinoline derivative with similar chemical properties.

    5-Methoxyquinoline: A closely related compound with a methoxy group at the 5-position but lacking the hydroxyl group at the 4-position.

Uniqueness: 5-Methoxyquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a methoxy group at the 5-position and a hydroxyl group at the 4-position makes it a valuable compound for various applications in research and industry.

Biological Activity

5-Methoxyquinolin-4-ol is an organic compound that belongs to the quinoline family, characterized by a methoxy group at the 5-position and a hydroxyl group at the 4-position of the quinoline ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy against various diseases, and potential therapeutic applications.

  • Molecular Formula: C10H9NO3
  • Molecular Weight: Approximately 203.18 g/mol
  • Structure: The compound exhibits a yellow crystalline form identifiable through spectroscopic methods like NMR and mass spectrometry.

This compound has been identified as a potent inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in cancer progression. By inhibiting EZH2, this compound can modulate gene expression involved in tumor growth and metastasis, making it a promising candidate for cancer therapy .

Anticancer Activity

Several studies have demonstrated the antitumor potential of this compound:

  • Cell Cycle Arrest: It has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, suggesting its role in inhibiting cell proliferation .
  • Inhibition of Cancer Cell Lines: In vitro assays against a panel of 60 human cancer cell lines revealed significant antiproliferative effects, with notable activity against breast and colon cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HCT155.6
MDA-MB-2312.45
A549 (Lung)4.0
HT29 (Colon)3.1

Antimicrobial Activity

Research has indicated that this compound also exhibits antimicrobial properties:

  • Bacterial Inhibition: The compound has shown significant activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentrations (MICs) for these pathogens were found to be as low as 0.75 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMIC (µg/mL)
MRSA0.75
VRE0.75
E. coli1.5

Case Studies

  • In Vivo Efficacy Against C. difficile: A study involving mice demonstrated that administration of a related quinoline derivative resulted in a significant increase in survival rates following infection with C. difficile, indicating potential therapeutic applications for gastrointestinal infections .
  • Structure-Activity Relationship Studies: Detailed SAR analyses have been conducted to understand how modifications to the quinoline structure affect biological activity. For example, substituents at specific positions on the quinoline ring were found to enhance both anticancer and antibacterial properties .

Properties

IUPAC Name

5-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-10(9)8(12)5-6-11-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGXDLPJGJQNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635122
Record name 5-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643069-43-6
Record name 5-Methoxy-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643069-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinolone (b) (5.4 g, 21 mmol) was dissolved in a mixture of dioxin (300 ml) and 2M aqueous sodium hydroxide solution (21 ml, 42 mmol) then hydrogenated over 10% palladium on charcoal (2.3 g) for 18 hours. The mixture was filtered, neutralised (5M hydrochloric acid) and concentrated when crystallisation commenced. Filtration, washing with water and drying in vacuo afforded a solid (2.5 g, 70%).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyquinolin-4-ol
Reactant of Route 2
5-Methoxyquinolin-4-ol
Reactant of Route 3
Reactant of Route 3
5-Methoxyquinolin-4-ol
Reactant of Route 4
5-Methoxyquinolin-4-ol
Reactant of Route 5
Reactant of Route 5
5-Methoxyquinolin-4-ol
Reactant of Route 6
5-Methoxyquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.